4-(Cyclohexyloxy)-3-hydroxybenzoic acid
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Overview
Description
4-(Cyclohexyloxy)-3-hydroxybenzoic acid is an organic compound characterized by a benzoic acid core substituted with a cyclohexyloxy group at the fourth position and a hydroxyl group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclohexyloxy)-3-hydroxybenzoic acid typically involves the following steps:
Starting Material: The synthesis begins with a suitable benzoic acid derivative.
Substitution Reaction: A nucleophilic substitution reaction introduces the cyclohexyloxy group at the fourth position of the benzoic acid core.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Types of Reactions:
Oxidation: The hydroxyl group can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to alcohols or other derivatives.
Substitution: The cyclohexyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products:
Oxidation Products: Ketones, aldehydes.
Reduction Products: Alcohols.
Substitution Products: Derivatives with different functional groups replacing the cyclohexyloxy group.
Scientific Research Applications
4-(Cyclohexyloxy)-3-hydroxybenzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-(Cyclohexyloxy)-3-hydroxybenzoic acid exerts its effects involves interactions with specific molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds with biological molecules, influencing their activity. The cyclohexyloxy group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and proteins.
Comparison with Similar Compounds
4-Hydroxybenzoic acid: Lacks the cyclohexyloxy group, making it less lipophilic.
3-Hydroxybenzoic acid: Lacks the cyclohexyloxy group, affecting its overall chemical properties.
4-(Methoxy)-3-hydroxybenzoic acid: Similar structure but with a methoxy group instead of a cyclohexyloxy group.
Uniqueness: 4-(Cyclohexyloxy)-3-hydroxybenzoic acid is unique due to the presence of the cyclohexyloxy group, which imparts distinct chemical and physical properties. This makes it a valuable compound for specific applications where increased lipophilicity and unique reactivity are desired.
Properties
Molecular Formula |
C13H16O4 |
---|---|
Molecular Weight |
236.26 g/mol |
IUPAC Name |
4-cyclohexyloxy-3-hydroxybenzoic acid |
InChI |
InChI=1S/C13H16O4/c14-11-8-9(13(15)16)6-7-12(11)17-10-4-2-1-3-5-10/h6-8,10,14H,1-5H2,(H,15,16) |
InChI Key |
LCHULWQKWMUFBT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)OC2=C(C=C(C=C2)C(=O)O)O |
Origin of Product |
United States |
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